5-{[(2,4-difluorophenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione
Description
This compound belongs to the 1,3-diazinane-4,6-dione class, characterized by a six-membered heterocyclic ring with two nitrogen atoms at positions 1 and 3, and two ketone groups at positions 4 and 4. The unique structural features include:
- 2-Sulfanylidene group: Imparts tautomeric behavior (thione-thiol equilibrium) and influences hydrogen-bonding interactions .
Synthetic routes involve condensation reactions between hydrazinecarbothioamides and α-halogenated ketones under basic conditions, as seen in structurally related triazole derivatives . Spectral characterization (IR, NMR) confirms the thione tautomeric form, with IR absorption at 1247–1255 cm⁻¹ (C=S) and absence of νS-H bands (~2500–2600 cm⁻¹) .
Properties
IUPAC Name |
5-[(2,4-difluorophenyl)iminomethyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F2N3O2S/c12-5-1-2-8(7(13)3-5)14-4-6-9(17)15-11(19)16-10(6)18/h1-4H,(H3,15,16,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPTQGIZBHSNAPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)N=CC2=C(NC(=S)NC2=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(2,4-difluorophenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 2,4-difluoroaniline with a suitable diazinane derivative in the presence of a sulfur source. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The use of automated reactors and precise control of reaction parameters are common in industrial settings to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-{[(2,4-difluorophenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether.
Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
5-{[(2,4-difluorophenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-{[(2,4-difluorophenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Tautomerism and Reactivity
- The target compound exists predominantly in the thione form (C=S), contrasting with barbiturates like thialbarbitone, which lack tautomeric flexibility due to fixed C=O groups .
- Methitural (C12H20N2O2S2) exhibits a puckered pyrimidine ring, reducing planarity compared to the target compound’s near-planar structure .
Electronic and Steric Effects
- Fluorine vs. Chlorine : The 2,4-difluorophenyl group in the target compound provides stronger electron-withdrawing effects than chlorophenyl derivatives (e.g., ), enhancing metabolic stability and binding affinity in hydrophobic pockets.
Research Findings and Data Tables
Table 1: Spectral Comparison of Key Compounds
Table 2: Crystallographic Data
Biological Activity
The compound 5-{[(2,4-difluorophenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione represents a novel class of bioactive molecules with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₉H₆F₂N₂S
- Molecular Weight : 202.22 g/mol
- CAS Number : [insert CAS number if available]
-
Chemical Structure :
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, particularly focusing on its antitumor , antimicrobial , and anti-inflammatory properties.
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. For instance, it has been shown to inhibit the proliferation of cancer cells through various mechanisms:
- Mechanism of Action :
- The compound interacts with DNA, leading to the inhibition of DNA-dependent enzymes.
- It may induce apoptosis in tumor cells by activating specific signaling pathways.
Case Study :
A study evaluated the compound's efficacy against three human lung cancer cell lines (A549, HCC827, and NCI-H358). The results indicated significant cytotoxicity with IC50 values ranging from 6.26 µM to 20.46 µM depending on the assay format (2D vs. 3D) used .
| Cell Line | IC50 (2D Assay) | IC50 (3D Assay) |
|---|---|---|
| A549 | 6.26 ± 0.33 µM | 20.46 ± 8.63 µM |
| HCC827 | 6.48 ± 0.11 µM | 16.00 ± 9.38 µM |
| NCI-H358 | Not Provided | Not Provided |
Antimicrobial Activity
The compound has also demonstrated significant antimicrobial properties against various pathogens:
- Mechanism of Action :
- It binds to bacterial DNA, inhibiting replication and transcription processes.
Research Findings :
In vitro studies showed that the compound exhibited broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparative analysis with related compounds is essential.
| Compound Name | Antitumor Activity | Antimicrobial Activity |
|---|---|---|
| Compound A | High | Moderate |
| Compound B | Moderate | High |
| 5-{[(2,4-difluorophenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione | High | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
